

Bombinin H7: A Technical Guide to its Sequence, Structure, and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bombinin H7*

Cat. No.: *B12370132*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H7 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of frogs belonging to the *Bombina* genus.[1][2] These peptides are characterized by their hydrophobic and hemolytic properties.[2][3] A distinctive feature of **Bombinin H7** and some of its homologs is the presence of a D-amino acid at the second position of its sequence, a post-translational modification that can influence its biological activity and stability.[1][2] This document provides a comprehensive overview of the amino acid sequence, three-dimensional structure, and proposed mechanism of action of **Bombinin H7**. It also includes detailed experimental protocols for its study and summarizes its biological activity.

Amino Acid Sequence and Physicochemical Properties

Bombinin H7 is a 17-amino acid peptide with a C-terminal amidation. A notable characteristic is the presence of a D-allo-Isoleucine residue at position 2.

Table 1: Amino Acid Sequence and Physicochemical Properties of **Bombinin H7**

Property	Value
Sequence	Ile-{d-Alle}-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH ₂
Molecular Formula	C ₈₀ H ₁₄₃ N ₁₇ O ₁₉
Molecular Weight	1659.1 g/mol
Isoelectric Point (pI)	5.66
Net Charge at pH 7	0
Hydrophobicity (GRAVY)	1.418

Three-Dimensional Structure

The three-dimensional structure of **Bombinin H7** has not been individually determined and deposited in the Protein Data Bank (PDB). However, the structure of its close homolog, Bombinin H2 (PDB ID: 2AP7), provides a reliable model.^[4] Studies on Bombinin H peptides, including H2 and H4, using Nuclear Magnetic Resonance (NMR) spectroscopy in membrane-mimicking environments such as sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC) micelles, have revealed that they adopt a predominantly α -helical conformation.^[4] This amphipathic helical structure is crucial for its interaction with and disruption of microbial cell membranes.

The structure is characterized by a flexible N-terminal region followed by a stable α -helix. The distribution of hydrophobic and hydrophilic residues along the helix results in a distinct amphipathic character, with one face of the helix being predominantly hydrophobic and the other more polar. This arrangement is believed to facilitate the peptide's insertion into the lipid bilayer of target cell membranes.

Biological Activity

Bombinin H7 exhibits antimicrobial activity against a range of microorganisms. The primary mechanism of action is believed to be the disruption of the cell membrane integrity of target pathogens.^[5] In addition to its antimicrobial properties, **Bombinin H7**, like other members of the bombinin H family, displays hemolytic activity, meaning it can lyse red blood cells.^{[3][6]}

Table 2: Antimicrobial Activity of Bombinin H Peptides (MIC in μM)

Organism	Bombinin H2	Bombinin H4
Staphylococcus aureus ATCC 29213	12.5	25
Staphylococcus aureus Cowan I	12.5	12.5
Escherichia coli D31	>50	50

Note: Specific MIC values for **Bombinin H7** are not readily available in the cited literature; data for the closely related Bombinin H2 and H4 are presented as a reference.[\[7\]](#)

Table 3: Hemolytic Activity of Bombinin H Peptides

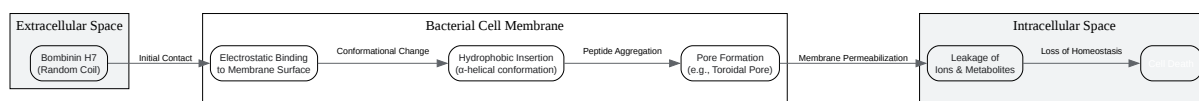
Peptide	HC50 (μM)
Bombinin H2	~50
Bombinin H4	~25

Note: HC50 is the peptide concentration causing 50% hemolysis. Specific HC50 for **Bombinin H7** is not detailed in the provided search results; data for homologous peptides are shown for context. The hemolytic activity of Bombinin H peptides is a critical factor to consider in their potential therapeutic development.[\[8\]](#)[\[9\]](#)

Mechanism of Action

The primary mechanism of action of **Bombinin H7** is the perturbation and disruption of microbial cell membranes. This process can be conceptualized through several models, including the "barrel-stave," "toroidal pore," or "carpet" models. The amphipathic α -helical structure of **Bombinin H7** is central to this activity. Upon encountering a microbial membrane, the peptide is thought to bind to the surface and insert its hydrophobic face into the lipid bilayer. This insertion disrupts the normal lipid packing and can lead to the formation of pores or channels, causing leakage of intracellular contents and ultimately cell death.[\[10\]](#)[\[11\]](#) While the primary target is the cell membrane, some antimicrobial peptides have been shown to

translocate across the membrane and interact with intracellular targets, although this has not been specifically demonstrated for **Bombinin H7**.^{[12][13]}



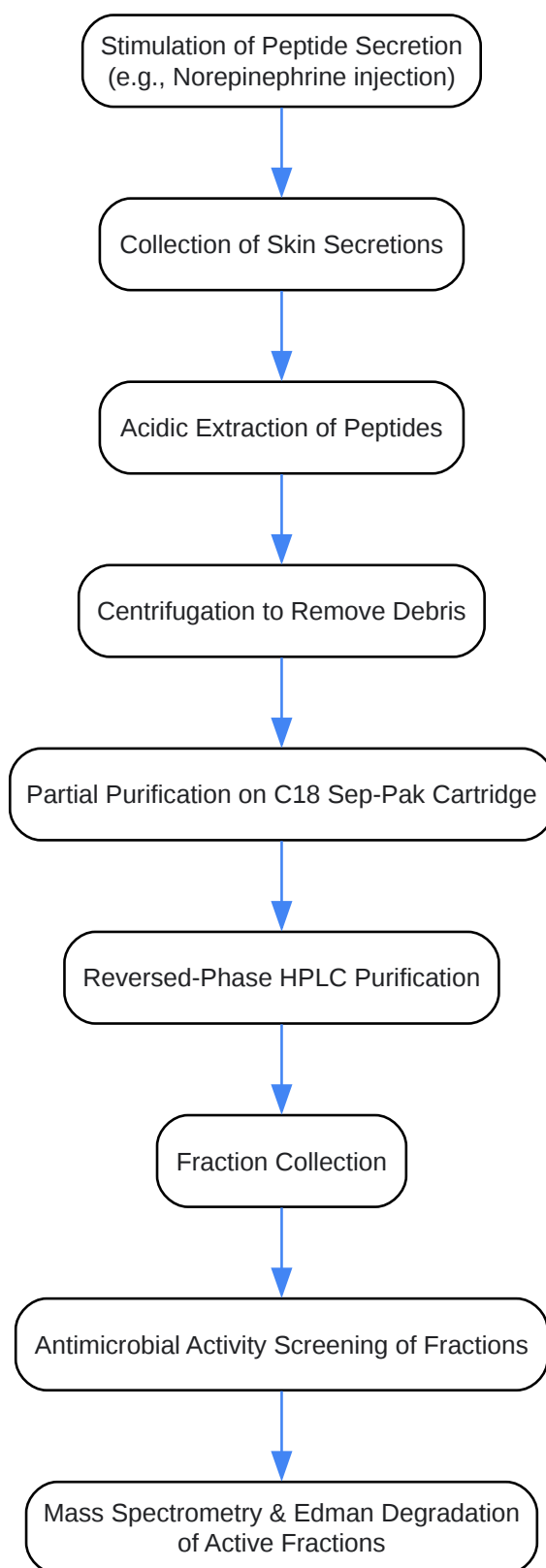
[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **Bombinin H7**.

Experimental Protocols

Isolation and Purification of Bombinin H7 from Frog Skin Secretions

This protocol outlines a general procedure for the isolation and purification of antimicrobial peptides from frog skin secretions.



[Click to download full resolution via product page](#)

Caption: General workflow for the purification of **Bombinin H7**.

Methodology:

- **Stimulation of Secretion:** Anuran subjects are stimulated to release skin secretions, often through mild electrical stimulation or injection with norepinephrine.[\[14\]](#)
- **Collection:** The secreted material is collected by rinsing the dorsal skin with a suitable buffer (e.g., deionized water or a mild acidic solution).
- **Extraction:** The collected secretion is acidified (e.g., with trifluoroacetic acid, TFA) to inactivate proteases and aid in peptide solubilization.[\[1\]](#)
- **Clarification:** The acidified secretion is centrifuged to pellet insoluble material.
- **Solid-Phase Extraction:** The supernatant is passed through a C18 Sep-Pak cartridge to bind the peptides. The cartridge is washed with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% TFA) to remove salts and other hydrophilic contaminants. The peptides are then eluted with a higher concentration of organic solvent (e.g., 80% acetonitrile in 0.1% TFA).
- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** The eluted fraction from the Sep-Pak cartridge is subjected to RP-HPLC on a C18 column. A linear gradient of increasing acetonitrile concentration in 0.1% TFA is used to separate the individual peptides.[\[14\]](#)
- **Fraction Analysis:** The absorbance of the eluate is monitored (typically at 214 nm and 280 nm), and fractions corresponding to peptide peaks are collected.
- **Activity Screening:** The collected fractions are screened for antimicrobial activity using the assay described in section 5.2.
- **Structural Characterization:** Fractions exhibiting antimicrobial activity are analyzed by mass spectrometry to determine the molecular weight of the peptides and by Edman degradation for amino acid sequencing.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of **Bombinin H7** against various microorganisms.

Methodology:

- **Preparation of Peptide Stock Solution:** A stock solution of **Bombinin H7** is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
- **Preparation of Bacterial Inoculum:** A mid-logarithmic phase culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.[\[15\]](#)
- **Serial Dilutions:** In a 96-well microtiter plate, serial twofold dilutions of the **Bombinin H7** stock solution are prepared in MHB.
- **Inoculation:** An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions.
- **Controls:** Positive (bacteria in MHB without peptide) and negative (MHB only) growth controls are included.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This protocol is used to assess the cytotoxicity of **Bombinin H7** against red blood cells.

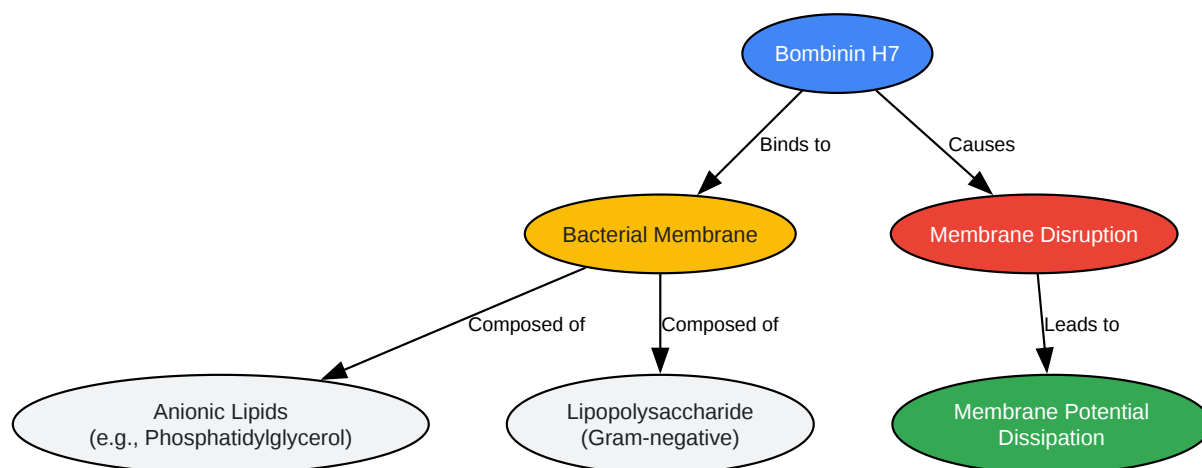
Methodology:

- **Preparation of Red Blood Cell Suspension:** Freshly drawn red blood cells (e.g., human or horse) are washed several times with phosphate-buffered saline (PBS) by centrifugation and resuspension. A final suspension of 1-2% (v/v) is prepared in PBS.
- **Peptide Dilutions:** Serial dilutions of **Bombinin H7** are prepared in PBS in a 96-well plate.

- Incubation: An equal volume of the red blood cell suspension is added to each well containing the peptide dilutions.
- Controls: A positive control for 100% hemolysis (e.g., 1% Triton X-100) and a negative control for 0% hemolysis (PBS only) are included.
- Incubation: The plate is incubated at 37°C for 1 hour.
- Centrifugation: The plate is centrifuged to pellet intact red blood cells and cell debris.
- Measurement of Hemoglobin Release: A portion of the supernatant from each well is transferred to a new plate, and the absorbance is measured at 540 nm.
- Calculation of Percent Hemolysis: The percentage of hemolysis is calculated using the following formula: $\% \text{ Hemolysis} = \frac{(\text{Abs_sample} - \text{Abs_negative_control})}{(\text{Abs_positive_control} - \text{Abs_negative_control})} \times 100$
- HC50 Determination: The HC50 value, the concentration of peptide causing 50% hemolysis, is determined from a dose-response curve.^[8]

Signaling Pathways and Molecular Interactions

The primary mode of action of **Bombinin H7** does not involve classical signaling pathways with intracellular receptors. Instead, its activity is mediated by direct physical interactions with the components of the microbial cell membrane.



[Click to download full resolution via product page](#)

Caption: Key molecular interactions of **Bombinin H7**.

The initial interaction is often electrostatic, between the (mildly) cationic nature of the peptide and the negatively charged components of bacterial membranes, such as phosphatidylglycerol and, in the case of Gram-negative bacteria, the lipid A portion of lipopolysaccharide (LPS). Following this initial binding, the hydrophobic residues of the amphipathic helix drive the insertion of the peptide into the nonpolar core of the membrane, leading to its disruption.

Conclusion

Bombinin H7 is a potent antimicrobial peptide with a unique structural feature in the form of a D-amino acid. Its amphipathic α -helical structure is key to its membrane-disrupting mechanism of action. While it shows promise as a potential antimicrobial agent, its inherent hemolytic activity is a significant hurdle for systemic therapeutic applications. Further research, potentially involving structural modifications to enhance its therapeutic index (the ratio of toxicity to therapeutic activity), is warranted to explore its full potential in drug development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to further investigate **Bombinin H7** and other related antimicrobial peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Purification of antimicrobial peptides from an extract of the skin of *Xenopus laevis* using heparin-affinity HPLC: characterization by ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-function relationships in bombinins H, antimicrobial peptides from *Bombina* skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombinins, antimicrobial peptides from *Bombina* species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from *Bombina* skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial and haemolytic peptides containing D-alloisoleucine from the skin of *Bombina variegata* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Process of inducing pores in membranes by melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Process of inducing pores in membranes by melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, Bactenecin 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using *Escherichia coli* Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designed Multifunctional Peptides for Intracellular Targets [mdpi.com]
- 14. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of *Bombina orientalis* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bombinin H7: A Technical Guide to its Sequence, Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370132#bombinin-h7-amino-acid-sequence-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com